molecular formula C8H8ClNO2 B8466482 1-(1-Chloroethyl)-2-nitrobenzene

1-(1-Chloroethyl)-2-nitrobenzene

Cat. No.: B8466482
M. Wt: 185.61 g/mol
InChI Key: BQXWCTXAXOSVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Chloroethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-(1-chloroethyl)-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3

InChI Key

BQXWCTXAXOSVLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

311 g 1-(2-nitrophenyl)ethanol (XI-1) (95.8% purity, 1.78 mol) are dissolved in 3000 ml dimethyl formamide in a 6 liter three-necked flask equipped with a stirrer, dropping funnel and thermometer. 921.4 g (7.13 mol) diisopropylethylamine are added in a single portion, stirred for 5 minutes, then 612.5 g (5.35 mol) methanesulfonyl chloride are added dropwise between 20 to 35° C. with good cooling. After the reaction has subsided, it is stirred for another 90 hours at room temperature, and the solvent is removed under vacuum. Then the residue dissolved in ethyl acetate, washed 3 times with water, dried over sodium sulfate and the solvent is removed under vacuum. The crude product is purified by column chromatography (silica gel, 9:1 hexane/acetone). 219 g of 1-(1-chloroethyl)-2-nitrobenzene (100% purity by HPLC, 66.2% theoretical yield) are obtained as a brown oil [logP (pH 2.3)=2.87].
Quantity
311 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
921.4 g
Type
reactant
Reaction Step Two
Quantity
612.5 g
Type
reactant
Reaction Step Three

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